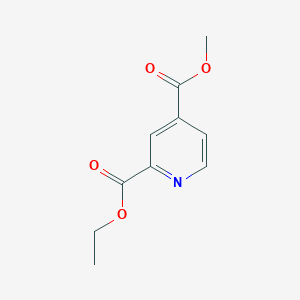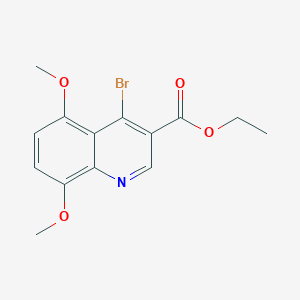![molecular formula C9H13NO2 B13024972 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the reduction of dinitrobenzenes followed by a Mannich reaction with formaldehyde and amino acids . Another method involves the bridged-Ritter reaction, where a nitrile reagent reacts with a cyclic precursor to yield a cyclic imine product . The reaction conditions can be controlled to obtain different stereoisomers of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium borohydride for reduction, concentrated sulfuric acid for the bridged-Ritter reaction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the bicyclic framework.
Bicyclo[3.3.1]nonane Derivatives: These compounds lack the nitrogen atom but have similar structural features and are used in similar applications.
Uniqueness
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-azabicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)10-5-7-2-1-3-8(4-7)6-10/h1-2,7-8H,3-6H2,(H,11,12) |
Clé InChI |
XJXGQAWMPWPJIO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2CC1CN(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)


![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)







![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)

